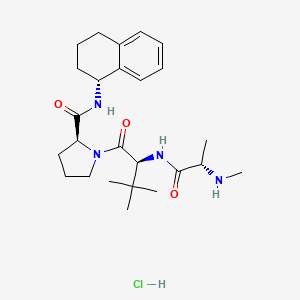

(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride

Description

This compound is a stereochemically complex small molecule featuring a pyrrolidine-2-carboxamide backbone with multiple chiral centers. Its structure includes:

- A (S)-configured pyrrolidine-2-carboxamide core, which is critical for binding to specific biological targets.

- A 3,3-dimethylbutanoyl moiety with an embedded methylamino-propanamido chain, likely influencing solubility and metabolic stability.

- The hydrochloride salt enhances aqueous solubility, a common modification for drug candidates .

Properties

IUPAC Name |

(2S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O3.ClH/c1-16(26-5)22(30)28-21(25(2,3)4)24(32)29-15-9-14-20(29)23(31)27-19-13-8-11-17-10-6-7-12-18(17)19;/h6-7,10,12,16,19-21,26H,8-9,11,13-15H2,1-5H3,(H,27,31)(H,28,30);1H/t16-,19+,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFDULVBZVNDFI-RKVNAYBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C(=O)N1CCCC1C(=O)NC2CCCC3=CC=CC=C23)C(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]2CCCC3=CC=CC=C23)C(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743433 | |

| Record name | N-Methyl-L-alanyl-3-methyl-L-valyl-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845745-37-1 | |

| Record name | N-Methyl-L-alanyl-3-methyl-L-valyl-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

SW IV-52 is known to interact with a variety of enzymes and proteins. As an XIAP-inhibitor, it acts as a second mitochondria-derived activator of caspases (SMAC) mimetic. This interaction with the X-linked inhibitor of apoptosis protein (XIAP) leads to the induction of apoptosis, a form of programmed cell death.

Cellular Effects

SW IV-52 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, particularly in ovarian cancer cells. This impact on cell signaling pathways and gene expression leads to changes in cellular metabolism, ultimately resulting in cell death.

Molecular Mechanism

The molecular mechanism of action of SW IV-52 involves its binding interactions with biomolecules, specifically the X-linked inhibitor of apoptosis protein (XIAP). As a SMAC mimetic, it mimics the action of the second mitochondria-derived activator of caspases, leading to the inhibition of XIAP and the activation of apoptosis.

Temporal Effects in Laboratory Settings

The effects of SW IV-52 have been observed over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been noted that SW IV-52 has minimal single-agent activity at concentrations up to 200 μM.

Biological Activity

(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a pyrrolidine ring and multiple functional groups. Its molecular formula is , with a molecular weight of approximately 414.6 g/mol. The compound's intricate design suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, revealing that compounds with similar structural features demonstrated IC50 values in the micromolar range against several types of cancer cells, including MCF7 and A549 cell lines . The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.

Antimicrobial Activity

Studies have also explored the antimicrobial properties of related pyrrolidine derivatives. For example, certain derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL . This suggests that modifications in the structure can enhance the bioactivity against microbial strains.

The proposed mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Protein Interactions : Some studies suggest that this compound may inhibit specific protein interactions critical for cancer cell survival and proliferation .

Case Studies

- Cytotoxic Evaluation : In a study assessing various pyrrolidine derivatives, this compound was tested alongside others for its cytotoxic effects on different cancer cell lines. It exhibited significant growth inhibition compared to control groups, indicating its potential as an anticancer agent .

- Antibacterial Testing : A comparative study on several pyrrolidine derivatives highlighted the effectiveness of some compounds in inhibiting bacterial growth. The results indicated that structural modifications could lead to enhanced antibacterial properties .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C25H38N4O |

| Molecular Weight | 414.6 g/mol |

| Anticancer IC50 (MCF7) | ~10 µM |

| Antibacterial MIC (E. coli) | 125 µg/mL |

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride exhibit inhibitory effects on Toll-like receptor 4 (TLR4). This receptor is crucial in the inflammatory response, making this compound a candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have been studied for their effectiveness against various pathogens, including Mycoplasma pneumoniae, which is known to cause respiratory infections. The inhibition of bacterial growth can be attributed to the compound's ability to disrupt microbial cell functions .

Neurological Applications

Given its structural similarity to known neuroprotective agents, this compound may also serve in the treatment of neurological disorders. Research into related compounds has shown promise in protecting neuronal cells from apoptosis and oxidative stress . The presence of a tetrahydronaphthalene moiety may enhance blood-brain barrier permeability, making it a suitable candidate for neurological drug development.

A. Inflammation Model Studies

In a study investigating TLR4 inhibition, compounds structurally related to this compound were administered in animal models of inflammation. The results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

B. Antimicrobial Efficacy Trials

In vitro studies demonstrated that derivatives of this compound exhibited effective antimicrobial activity against Mycoplasma pneumoniae strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing promising results that warrant further exploration in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we analyze structural analogs and their properties:

Structural Analog 1: (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide

- Key Differences: Lacks the tetrahydronaphthalen-1-yl group, reducing aromatic interactions. Features a hydroxydiphenylmethyl substituent instead of the methylamino-propanamido chain, altering hydrogen-bonding capacity. Demonstrated utility as Singh’s Catalyst in asymmetric synthesis, highlighting the role of stereochemistry in reactivity .

Structural Analog 2: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

- Key Differences: Incorporates a tetrahydropyrimidinone ring instead of pyrrolidine, altering conformational flexibility. Reported in pharmacopeial standards for stereochemical quality control, emphasizing the importance of stereopurity in bioactivity .

Quantitative Similarity Analysis

Using Tanimoto coefficients (a common metric for binary structural similarity), the target compound shares:

- ~65% similarity with Analog 1 due to the shared pyrrolidinecarboxamide core but divergent substituents.

- ~50% similarity with Analog 2, reflecting differences in ring systems and side chains .

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Stereochemical Impact : The (R)-tetrahydronaphthalen-1-yl group in the target compound may confer improved target selectivity compared to analogs with simpler aromatic groups .

- Metabolic Considerations: The methylamino-propanamido chain could reduce susceptibility to oxidative metabolism relative to Analog 1’s hydroxydiphenylmethyl group.

- Limitations: No direct bioactivity data for the target compound are available in the provided evidence. Further studies should prioritize in vitro assays against related enzymes (e.g., proteases or GPCRs) given structural parallels to known modulators.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.